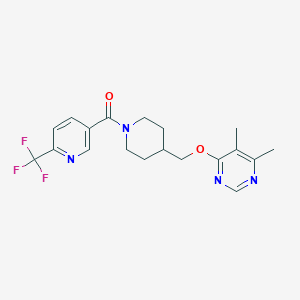
(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a piperidine ring, a pyrimidine moiety, and a trifluoromethyl-substituted pyridine. This structural complexity suggests significant potential for biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C18H24F3N5O, with a molecular weight of approximately 345.422 g/mol. The presence of multiple functional groups indicates that the compound may interact with various biological systems through diverse mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C18H24F3N5O |
| Molecular Weight | 345.422 g/mol |
| CAS Number | 2310140-08-8 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties, suggesting potential applications in treating infections.
Case Studies and Experimental Data
-
Anticancer Activity :
- Research has indicated that derivatives of compounds containing pyrimidine and piperidine rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds demonstrated their ability to inhibit cell proliferation in tumorigenic cell lines .
- A study focusing on the interaction of similar compounds with cancer cells showed that they could induce apoptosis through the modulation of apoptotic pathways .
-
Antimicrobial Properties :
- Compounds with similar structures have been evaluated for their antimicrobial efficacy. For example, research has shown that certain pyrimidine derivatives possess significant activity against both Gram-positive and Gram-negative bacteria .
- The DPPH radical scavenging assay indicated antioxidant properties, suggesting potential use in preventing oxidative stress-related diseases .
- Computational Studies :
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Piperidine Ring : Utilizing appropriate precursors to construct the piperidine framework.
- Pyrimidine Modification : Introducing the dimethylpyrimidine moiety through selective reactions.
- Trifluoromethylation : Employing fluorination techniques to introduce trifluoromethyl groups at specific positions on the pyridine ring.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product identity.
科学研究应用
Enzyme Inhibition
Compounds with similar structural features have been reported to act as enzyme inhibitors. For instance, the piperidine and pyrimidine components can interact with active sites of various enzymes, potentially inhibiting their activity.
Receptor Modulation
The structural characteristics indicate that this compound may serve as a receptor modulator, influencing pathways related to neurotransmission or other cellular signaling mechanisms.
Synthesis and Mechanisms of Action
The synthesis typically involves multi-step organic reactions, requiring careful control of conditions to achieve high yields and purity. Potential synthetic routes could include:
- Formation of the piperidine ring.
- Introduction of the pyrimidine moiety via nucleophilic substitution.
- Addition of the trifluoromethyl group through electrophilic aromatic substitution.
Applications in Drug Discovery
The unique combination of structural elements in this compound positions it as a candidate for drug development:
- Anticancer Research : Similar compounds have shown promise in targeting cancer cell proliferation pathways.
- Antimicrobial Agents : The potential for developing new antibiotics or antifungal agents based on its structure.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylpyridine | Similar pyridine structure | Antimicrobial properties |
| 5-Fluoroindole | Indole structure with fluorine substitution | Anticancer activity |
| 1-(4-Pyridyl)-3-methylurea | Contains pyridine and urea | Antidiabetic effects |
These comparisons highlight how variations in substituents can significantly affect biological activity, suggesting that the trifluoromethyl and pyrimidine groups in the target compound may confer unique pharmacological properties.
Case Studies and Research Findings
Research utilizing computational methods like PASS (Prediction of Activity Spectra for Substances) has been employed to predict the biological activity of structurally similar compounds based on their chemical features. These studies indicate that compounds with similar frameworks often exhibit diverse biological activities, supporting further investigation into this specific compound's therapeutic potential.
属性
IUPAC Name |
[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-12-13(2)24-11-25-17(12)28-10-14-5-7-26(8-6-14)18(27)15-3-4-16(23-9-15)19(20,21)22/h3-4,9,11,14H,5-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXHPQYVUQDYRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













